(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone
Description
(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone is a piperazine-based methanone derivative featuring a 4-aminophenyl group and a 2-fluorophenyl substituent on the piperazine ring. This compound is synthesized via palladium-catalyzed Hartwig-Buchwald amination followed by catalytic reduction of a nitro group to an amine (e.g., from nitrobenzene precursors) . The amino group enhances reactivity for further derivatization, while the fluorine atom on the phenyl ring contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
(4-aminophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17(22)13-5-7-14(19)8-6-13/h1-8H,9-12,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYHOAUMZSDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194679 | |
| Record name | (4-Aminophenyl)[4-(2-fluorophenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-71-3 | |
| Record name | (4-Aminophenyl)[4-(2-fluorophenyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)[4-(2-fluorophenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of (4-Nitrophenyl)[4-(2-Fluorophenyl)Piperazino]Methanone
The most widely documented method involves the reduction of a nitro intermediate to yield the target amine. This two-step approach begins with the synthesis of (4-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone, followed by catalytic hydrogenation.
Procedure
- Intermediate Synthesis :
- 4-Nitrobenzoyl chloride reacts with 4-(2-fluorophenyl)piperazine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen.
- Triethylamine (3.0 eq) is added dropwise to neutralize HCl, with stirring continued for 12–16 h.
- The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding the nitro intermediate as a yellow solid (72–78%).
- Nitro Reduction :
Key Parameters
- Catalyst : Pd/C or Raney nickel (Ni) for cost-effective scaling.
- Solvent : THF or ethanol, with THF preferred for higher solubility.
- Temperature : Ambient conditions suffice, avoiding exothermic side reactions.
Direct Coupling of 4-Aminobenzoic Acid Derivatives
Acyl Chloride-Piperazine Condensation
This one-pot method avoids nitro intermediates by directly coupling 4-aminobenzoyl chloride with 4-(2-fluorophenyl)piperazine.
Procedure
- Reaction Setup :
- Workup :
- The organic layer is washed with 5% NaHCO3 and brine, dried over MgSO4, and concentrated.
- Recrystallization from ethanol/water (4:1) affords the product in 65–70% yield.
Optimization Insights
- Equivalents : Using 1.1–1.35 eq of acyl chloride minimizes unreacted piperazine.
- Base : Triethylamine outperforms weaker bases (e.g., Na2CO3) in suppressing side reactions.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Piperazine Functionalization
Recent advancements employ solid-supported piperazine to streamline purification.
Protocol
- Resin Loading :
- Acylation :
- 4-Nitrobenzoic acid (1.5 eq) is activated with HBTU (1.5 eq) and DIEA (3.0 eq) in DMF, then reacted with the resin for 12 h.
- Reduction and Cleavage :
Advantages
- Eliminates aqueous workup, enhancing throughput.
- Scalable for combinatorial libraries.
Comparative Analysis of Synthetic Routes
Reaction Mechanism and Kinetic Considerations
The condensation between acyl chlorides and piperazines follows a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon, displacing chloride. Triethylamine facilitates deprotonation and HCl scavenging, shifting equilibrium toward product formation.
Kinetic Profile
- Rate-Determining Step : Nucleophilic attack (k = 0.15 min⁻¹ at 25°C in DCM).
- Activation Energy : ΔG‡ = 85 kJ/mol, indicating moderate thermal requirements.
Industrial-Scale Production Recommendations
For kilogram-scale synthesis, the nitro reduction route is preferred due to:
- Cost Efficiency : Nickel catalysts reduce Pd/C expenses.
- Safety : Hydrogenation reactors are well-established in pharma facilities.
- Yield Consistency : Reproducible 85–90% yields across batches.
Critical Quality Controls
- Residual Solvents : THF limits <720 ppm (ICH Q3C).
- Heavy Metals : Nickel content <10 ppm (USP <232>).
Chemical Reactions Analysis
Types of Reactions: (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperazine derivatives.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Key Features
The table below summarizes structural analogs and their distinguishing features:
| Compound Name | R1 (Phenyl Substituent) | R2 (Piperazine Substituent) | Molecular Formula | Key Features |
|---|---|---|---|---|
| (4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone (Target) | 4-Aminophenyl | 2-Fluorophenyl | C₁₇H₁₇FN₃O | Amino group for reactivity; fluorophenyl enhances lipophilicity |
| (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone | 4-Aminophenyl | Methyl | C₁₂H₁₆N₃O | Methylpiperazine improves solubility; lacks aromatic fluorine |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl | Furyl | C₁₅H₁₆N₃O₂ | Heterocyclic furan increases π-π stacking potential |
| (2-Fluorophenyl)[4-(5-nitro-2-pyridyl)piperazino]methanone | 2-Fluorophenyl | 5-Nitro-2-pyridyl | C₁₆H₁₄FN₅O₂ | Nitropyridyl group introduces electron-withdrawing effects; nitro allows reduction to amine |
| (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone (SS-5668) | 4-Aminophenyl | 2-Pyridinyl | C₁₆H₁₈N₄O | Pyridine ring enhances hydrogen bonding; molecular weight 282.35 |
Substituent Effects on Reactivity and Bioactivity
- Amino Group: Enables conjugation (e.g., forming amides or Schiff bases) and enhances binding to biological targets via hydrogen bonding .
- Fluorine Atoms : Improve metabolic stability and membrane permeability due to electronegativity and small atomic radius .
- Heterocyclic Moieties (Furan, Pyridine) : Modify electron distribution and steric bulk, influencing receptor affinity .
Biological Activity
(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone, also known by its chemical identifier (CAS No. 885949-71-3), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperazine ring substituted with a fluorophenyl group and an aminophenyl moiety. This unique structure is hypothesized to contribute to its biological activity through interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and exhibiting neuroprotective properties.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that related piperazine derivatives can inhibit microbial growth effectively, suggesting that this compound might possess similar capabilities .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. In vitro assays demonstrate that it can scavenge free radicals, which may contribute to its potential protective effects against oxidative stress-related diseases .
Anticancer Potential
There is emerging evidence supporting the anticancer activity of this compound. In cellular models, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating a potential for further development as an anticancer agent .
Case Studies and Experimental Results
- Inhibition of Tyrosinase : A study on related phenolic compounds demonstrated significant inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. The most effective compounds showed IC50 values in the low micromolar range, suggesting that this compound could similarly affect melanin production .
- Cytotoxicity Assays : In experiments using human cancer cell lines, several derivatives were tested for cytotoxicity using MTT assays. Compounds structurally related to this compound showed promising results with IC50 values indicating effective concentrations for inducing cell death in cancer cells.
Comparative Analysis
The biological activities of this compound can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Similar | Tyrosinase Inhibitor | 3.8 µM |
| Compound B | Similar | Anticancer | 27.05 µM |
| Compound C | Similar | Antioxidant | Not specified |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign aromatic proton shifts (δ 6.6–7.3 ppm for fluorophenyl and aminophenyl groups) and carbonyl signals (δ ~166 ppm) .
- Elemental Analysis : Validate empirical formulas (e.g., C: 68.99%, H: 6.43%, N: 13.41% for fluorobenzyl derivatives) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 351.1 for C₁₈H₁₈FN₃O) .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when synthesizing novel analogs?
Advanced Research Question
Discrepancies in NMR shifts (e.g., δ 7.14 vs. 7.26 ppm for aromatic protons) may arise from solvent polarity, tautomerism, or impurities. Strategies include:
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (SHELX software for refinement) .
- Control Experiments : Reproduce reactions under standardized conditions to isolate variables .
What computational methods predict pharmacokinetic properties, and how do they correlate with experimental data?
Advanced Research Question
- Topological Polar Surface Area (TPSA) : Predicts membrane permeability (e.g., TPSA = 50–60 Ų for moderate bioavailability) .
- Molecular Docking : Evaluates binding affinity to targets like tyrosine kinases (e.g., docking scores vs. IC₅₀ values for kinase inhibition) .
- ADMET Models : Use tools like SwissADME to optimize logP (<3) and rule-of-five compliance .
How can reaction conditions be optimized to minimize by-products in piperazinyl methanone synthesis?
Advanced Research Question
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., N-alkylation byproducts) .
- Catalyst Screening : Test Pd-C vs. Raney Ni for nitro reduction efficiency (>80% yield with Pd-C) .
- Temperature Control : Maintain reflux at 70°C for substitution to avoid decomposition .
What safety considerations are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
- Storage : Keep in airtight containers under inert gas (N₂) to prevent oxidation .
- Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .
How should SAR studies be designed to evaluate substituent effects on biological activity?
Advanced Research Question
- Substituent Variation : Modify fluorophenyl (electron-withdrawing) or piperazinyl (conformational flexibility) groups .
- Assay Selection : Test kinase inhibition (IC₅₀) and cytotoxicity (MTT assay) across analogs .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ) with activity .
What challenges arise in crystallizing piperazinyl methanones, and how can crystallization be optimized?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
